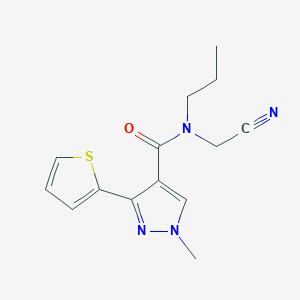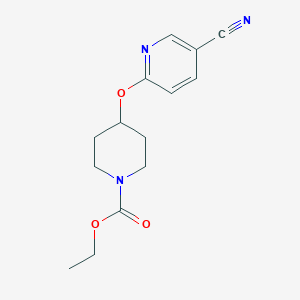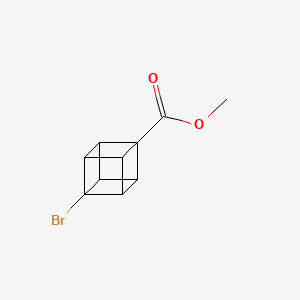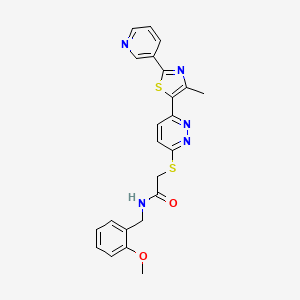
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAP is a small molecule that has been synthesized and studied for its ability to interact with opioid receptors in the brain. In We will also discuss the advantages and limitations of using CTAP in lab experiments and list potential future directions for research.
科学的研究の応用
Synthesis and Characterization
N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide belongs to a class of compounds that have been extensively researched for their synthesis, characterization, and potential biological activities. Studies in this area often focus on the synthesis of pyrazole derivatives due to their relevance in medicinal chemistry and material science. For instance, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the importance of these compounds in developing new therapeutics and materials with unique properties (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Research has also delved into the cytotoxicity of new synthesized pyrazole derivatives, revealing their potential in cancer therapy. A study on the cytotoxic activity of some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells provides valuable insights into the therapeutic prospects of these compounds (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitumor Evaluation
The antimicrobial and antitumor activities of pyrazole derivatives are areas of significant interest. Novel synthesis routes have led to the creation of polyfunctionally substituted heterocyclic compounds derived from similar frameworks, exhibiting high inhibitory effects when screened for antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, some compounds have shown promising results in in vitro antimicrobial activity tests, indicating their potential as new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Insecticidal Activity
The insecticidal properties of pyrazole-4-carboxamide derivatives have been investigated, revealing that certain substitutions on the pyrazole ring enhance insecticidal activity. This research contributes to the development of new agrochemicals with potential applications in pest control (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for the design of compounds with targeted biological activities. Studies in this domain have facilitated the identification of structural requirements for potent and selective activity against specific biological targets, aiding in the rational design of new compounds with improved efficacy and selectivity (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
特性
IUPAC Name |
N-(cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-7-18(8-6-15)14(19)11-10-17(2)16-13(11)12-5-4-9-20-12/h4-5,9-10H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGYZLEEQYCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)
![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)


![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)



